An In-depth Technical Guide to 1,4-Bis(10-bromodecoxy)benzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,4-Bis(10-bromodecoxy)benzene: Synthesis, Properties, and Applications
Introduction
1,4-Bis(10-bromodecoxy)benzene is a member of the 1,4-dialkoxybenzene family, a class of organic compounds characterized by a central benzene ring substituted at the para positions with two alkoxy groups. The presence of long decoxy chains terminating in bromine atoms imparts unique physicochemical properties to this molecule, making it a subject of interest in materials science and drug development. The long alkyl chains can induce liquid crystalline behavior, while the terminal bromine atoms provide reactive sites for further chemical modification, such as in the synthesis of polymers or targeted drug delivery systems. This guide provides a comprehensive overview of the predicted properties, a robust synthesis protocol, and potential applications of this molecule, grounded in the established chemistry of its analogues.
Predicted Physicochemical Properties
The physicochemical properties of 1,4-Bis(10-bromodecoxy)benzene are largely dictated by its molecular structure: a rigid aromatic core flanked by two long, flexible, and functionalized alkyl chains. These properties are crucial for predicting its behavior in various applications, including its solubility, melting and boiling points, and potential for self-assembly. The following table summarizes the predicted properties based on data from similar long-chain dialkoxybenzenes.
| Property | Predicted Value | Justification & References |
| Molecular Formula | C₂₆H₄₄Br₂O₂ | Based on the chemical structure. |
| Molecular Weight | 564.43 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for long-chain aromatic compounds. |
| Melting Point | 70-80 °C | Based on the melting point of 1,4-dibromo-2,5-bis(decyloxy)benzene (72-76 °C). |
| Boiling Point | > 400 °C (decomposes) | High molecular weight and strong intermolecular forces suggest a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, chloroform, hot ethanol). | The long nonpolar alkyl chains dominate the solubility profile.[1] |
| logP (Octanol/Water) | > 7 | High lipophilicity due to the long alkyl chains. |
Synthesis of 1,4-Bis(10-bromodecoxy)benzene
The most direct and efficient method for synthesizing 1,4-Bis(10-bromodecoxy)benzene is through a Williamson ether synthesis.[2][3][4][5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, hydroquinone is deprotonated to form a diphenoxide, which then reacts with an excess of 1,10-dibromodecane.
Reaction Scheme:
Caption: Proposed synthesis of 1,4-Bis(10-bromodecoxy)benzene via Williamson ether synthesis.
Detailed Experimental Protocol:
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Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.10 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture under a nitrogen atmosphere. Add 1,10-dibromodecane (8.40 g, 28 mmol) to the suspension.
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Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A white precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure 1,4-Bis(10-bromodecoxy)benzene as a white solid.
Spectroscopic Characterization
The identity and purity of the synthesized 1,4-Bis(10-bromodecoxy)benzene can be confirmed by various spectroscopic techniques. The following are the expected spectral data based on the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
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δ 6.8-7.0 ppm (s, 4H): A singlet corresponding to the four equivalent aromatic protons of the 1,4-disubstituted benzene ring.
-
δ 3.9-4.1 ppm (t, 4H): A triplet from the four methylene protons adjacent to the ether oxygen atoms (-O-CH₂ -).
-
δ 3.4-3.6 ppm (t, 4H): A triplet from the four methylene protons adjacent to the bromine atoms (-CH₂ -Br).
-
δ 1.2-1.9 ppm (m, 32H): A series of overlapping multiplets corresponding to the remaining sixteen methylene groups in the two decoxy chains.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
δ 153-155 ppm: Aromatic carbons attached to the ether oxygen atoms.
-
δ 115-117 ppm: Aromatic carbons not attached to the ether oxygen atoms.
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δ 68-70 ppm: Methylene carbons adjacent to the ether oxygen atoms (-O-C H₂-).
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δ 33-35 ppm: Methylene carbons adjacent to the bromine atoms (-C H₂-Br).
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δ 25-33 ppm: A series of peaks corresponding to the methylene carbons in the interior of the decoxy chains.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8][9][10][11]
-
2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl chains.
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~3030 cm⁻¹: Aromatic C-H stretching vibrations.
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1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.
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1240-1260 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, a strong and characteristic band.[8][9]
-
550-650 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 562, 564, and 566, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for long-chain ethers include cleavage of the C-C bonds in the alkyl chains and cleavage of the C-O ether bond.[12][13][14][15][16] Expect to see fragments corresponding to the loss of a bromodecyl radical and subsequent fragmentation of the remaining chain.
Potential Applications
The unique structure of 1,4-Bis(10-bromodecoxy)benzene suggests its utility in several areas of research and development.
-
Liquid Crystals: The rod-like shape of the molecule, with a rigid core and flexible tails, is a common motif in calamitic (rod-shaped) liquid crystals.[17][18] The long alkyl chains can promote the formation of mesophases, and the properties of these liquid crystals can be tuned by further chemical modifications.
-
Polymer Synthesis: The terminal bromine atoms can serve as initiation sites for atom transfer radical polymerization (ATRP) or as reactive sites for cross-linking reactions, enabling the synthesis of novel polymers with a 1,4-dialkoxybenzene core.
-
Drug Delivery and Biomedical Materials: The lipophilic nature of the molecule makes it a candidate for incorporation into lipid bilayers or for the formation of self-assembled structures like micelles or vesicles for drug delivery applications. The terminal bromines can be converted to other functional groups for bioconjugation.
-
Organic Electronics: The electron-rich hydroquinone diether core can be a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after appropriate functionalization.
Safety and Handling
While specific toxicity data for 1,4-Bis(10-bromodecoxy)benzene is not available, it should be handled with the care appropriate for a brominated organic compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[19][20][21][22][23]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[20][23] Avoid contact with skin and eyes.[20][23]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1,4-Bis(10-bromodecoxy)benzene is a molecule with significant potential in materials science and medicinal chemistry. While direct experimental data is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of analogous 1,4-dialkoxybenzene derivatives. This guide provides a solid foundation for researchers and scientists interested in the synthesis and application of this and related compounds, highlighting a clear path for its preparation and characterization, and suggesting promising avenues for future research.
References
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